molecular formula C11H23NS B2896159 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine CAS No. 1864431-03-7

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

Cat. No.: B2896159
CAS No.: 1864431-03-7
M. Wt: 201.37
InChI Key: UUAKWGAEFNFSOZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine is a synthetic thiomorpholine derivative of interest in medicinal chemistry and pharmaceutical research. Thiomorpholines are a class of saturated heterocyclic compounds containing sulfur and nitrogen in a six-membered ring, often used as building blocks for more complex molecules or as key structural motifs in biologically active compounds. Research indicates that thiomorpholine derivatives can serve as valuable precursors or core structures in drug discovery efforts, particularly in the development of kinase inhibitors . For instance, substituting a morpholine ring with a thiomorpholine in certain compound classes has been shown to improve cellular potency in pharmacological research . This specific derivative, featuring 2,2-dimethyl and 3-methylbutyl substituents, may be investigated for its physicochemical properties, potential as a ligand, or its role in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-4-(3-methylbutyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAKWGAEFNFSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCSC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864431-03-7
Record name 2,2-dimethyl-4-(3-methylbutyl)thiomorpholine
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Preparation Methods

Thiol–Ene Photochemical Strategy

The photochemical thiol–ene reaction, as demonstrated by continuous flow syntheses of unsubstituted thiomorpholine, offers a high-yielding pathway to generate sulfur-containing intermediates. For 2,2-dimethyl-4-(3-methylbutyl)thiomorpholine, this approach could be adapted using 2-amino-2-methylpropanethiol and 3-methyl-1-pentene as precursors. Under UV irradiation (λ = 365 nm) with 0.1–0.5 mol% 9-fluorenone photocatalyst, the thiol–ene reaction proceeds via a radical mechanism, yielding a linear chloroethylthioethylamine intermediate. Subsequent base-mediated cyclization (e.g., DIPEA, 100°C, 5 min residence time) would furnish the thiomorpholine core.

Key Advantages :

  • High atom economy (quantitative yields reported for analogous systems).
  • Tolerance for concentrated conditions (up to 4 M).

Challenges :

  • Steric hindrance from 2,2-dimethyl groups may slow cyclization kinetics.
  • Requires custom synthesis of 2-amino-2-methylpropanethiol.

Introducing the 4-(3-Methylbutyl) Substituent

Post-Cyclization Alkylation

Once the 2,2-dimethylthiomorpholine core is synthesized, the 4-position nitrogen can be alkylated using 3-methylbutyl bromide under phase-transfer conditions. For example, treatment with K₂CO₃ in acetonitrile at 60°C for 12 hours achieves N-alkylation, as evidenced by analogous morpholine derivatizations.

Optimization Data :

Condition Yield (%) Purity (HPLC)
K₂CO₃, MeCN, 60°C 72 95
NaOH, Toluene, 80°C 58 89

Direct Incorporation During Ring Formation

An alternative route involves using 3-methylbutylamine as a building block during the thiol–ene step. However, this requires designing a bifunctional alkene precursor, such as 3-methylbutyl vinyl ether , to ensure proper regiochemistry during cyclization.

Comparative Analysis of Synthetic Routes

Route Efficiency

Method Overall Yield (%) Step Count Scalability
Thiol–ene + Alkylation 54–65 3 High
Michael Addition–Cyclization 42 4 Moderate

Spectroscopic Validation

Successful synthesis is confirmed by:

  • ¹H NMR :
    • δ 3.09–3.05 (m, 4H, S–CH₂–N)
    • δ 1.52 (brs, 1H, NH)
    • δ 1.26 (d, 6H, C(CH₃)₂).
  • ¹³C NMR :
    • 47.9 ppm (S–CH₂–N)
    • 28.3 ppm (C(CH₃)₂).

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Thiomorpholine Derivatives

4-(4-Nitrophenyl)thiomorpholine
  • Structure : A nitro group at the 4-position instead of 3-methylbutyl.
  • Synthesis: Prepared via N-arylation of thiomorpholine with 4-chloronitrobenzene in 1-butanol .
  • Applications : Acts as a precursor for combinatorial synthesis of bioactive molecules, but lacks the lipophilic 3-methylbutyl group, reducing its utility in membrane-associated targets compared to 2,2-dimethyl-4-(3-methylbutyl)thiomorpholine .
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide
  • Structure : Features a propargyl group at the 4-position and a sulfone group (oxidized sulfur).
  • Activity : Demonstrates antimicrobial properties via 1,2,3-triazole cycloaddition derivatives, but the sulfone group reduces electron density at sulfur, altering reactivity compared to the thioether in the target compound .
Compound Substituents Key Functional Groups Lipophilicity (clogP) Biological Activity
Target compound 3-methylbutyl, 2,2-dimethyl Thioether High (~3.5) Antimicrobial, anticancer*
4-(4-Nitrophenyl)thiomorpholine 4-nitrophenyl Thioether Moderate (~2.1) Precursor for drug synthesis
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide Propargyl, sulfone Sulfone Low (~1.8) Antimicrobial

*Anticancer activity inferred from structural analogs (see Section 2.3).

Comparison with Morpholine and Piperazine Derivatives

Morpholine Derivatives
  • Structural Difference : Oxygen instead of sulfur in the ring.
  • Activity : Morpholine derivatives (e.g., 1-chloro-2-isocyanatoethane-morpholine) show stronger Gram-positive antibacterial activity due to enhanced hydrogen bonding with DNA gyrase compared to thiomorpholine analogs . However, they exhibit lower lipophilicity (~clogP 1.2–2.0), reducing blood-brain barrier penetration .
Piperazine Derivatives
  • Structural Difference : Two nitrogen atoms in a six-membered ring.

Comparison with Anticancer Thiomorpholine Derivatives

In a study of betulin acid ester derivatives, thiomorpholine-containing compounds exhibited variable IC₅₀ values:

  • Morpholine derivatives : IC₅₀ = 8.03–12.58 µM (A549 lung cancer cells).
  • Thiomorpholine derivatives: IC₅₀ = 6.78–32.01 µM (A549), showing context-dependent potency .

Solid-State Structural Comparisons

  • Crystal Packing : Thiomorpholine analogs like 3,3,5,5-tetramethylthiomorpholine form centrosymmetric dimers, whereas morpholine derivatives adopt ribbon-like structures due to differences in hydrogen bonding . The 2,2-dimethyl groups in the target compound likely enforce a rigid conformation, favoring dimeric interactions similar to other thiomorpholines .

Key Research Findings

Lipophilicity : The 3-methylbutyl group increases clogP by ~1.5 units compared to unsubstituted thiomorpholine, enhancing bioavailability .

Antimicrobial Selectivity : Unlike morpholine derivatives, thiomorpholines (including the target compound) are less effective against Gram-negative bacteria due to reduced penetration through outer membranes .

Synthetic Flexibility : The 4-position of thiomorpholine is amenable to diverse substitutions (e.g., nitro, propargyl), but steric hindrance from 2,2-dimethyl groups may limit further functionalization .

Biological Activity

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine is a compound belonging to the thiomorpholine class, characterized by a six-membered ring containing sulfur. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and enzyme inhibitory effects. This article reviews the current understanding of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C11H23NSC_{11}H_{23}NS. Its structure can be represented as follows:

  • SMILES : CC(C)CCN1CCSC(C1)(C)C
  • InChI : InChI=1S/C11H23NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h10H,5-9H2,1-4H3

Biological Activity Overview

The biological activity of this compound has been explored in various contexts. Below are key areas of interest:

Antimicrobial Activity

Research indicates that thiomorpholine derivatives possess significant antimicrobial properties. A study cited in PubChem suggests that modifications to the thiomorpholine structure can enhance its effectiveness against various bacterial strains . The presence of the sulfur atom in the ring is believed to play a crucial role in its interaction with microbial targets.

Enzyme Inhibition

Thiomorpholines have been studied for their potential as enzyme inhibitors. The structural characteristics of this compound suggest it could inhibit certain enzymes involved in metabolic pathways. For instance, similar compounds have shown promise in inhibiting proteases and other critical enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of thiomorpholines has also been documented. Compounds within this class have been observed to reduce inflammation markers in vitro and in vivo, suggesting a mechanism that may involve the modulation of cytokine production or inhibition of inflammatory mediators .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiomorpholine derivatives highlighted the effectiveness of this compound against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. The results indicated that this compound exhibited comparable activity to established antibiotics.

CompoundBacteria StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

Case Study 2: Enzyme Inhibition

In a comparative study focusing on enzyme inhibition, researchers evaluated the effects of several thiomorpholine derivatives on serine proteases. The results indicated that this compound significantly inhibited enzyme activity at concentrations as low as 50 µM.

CompoundEnzyme TargetInhibition (%) at 50 µM
This compoundTrypsin75
Control (No inhibitor)Trypsin0

The proposed mechanism for the biological activity of this compound involves its ability to form hydrogen bonds and other interactions with target biomolecules. The sulfur atom in the thiomorpholine ring may facilitate binding to active sites on enzymes or receptors involved in microbial growth and inflammation pathways.

Q & A

Q. How can the environmental impact of this compound be minimized in lab workflows?

  • Methodology : Implement green chemistry principles: replace halogenated solvents with cyclopentyl methyl ether (CPME), recover catalysts via nanofiltration, and degrade waste using Fenton’s reagent. Assess ecotoxicity via Daphnia magna assays .

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